Brain Acetylcholinesterase (AChE) Inhibition: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Versus Structurally Optimized Thiazole Acetamides
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CHEMBL636453) demonstrates AChE inhibitory activity with an IC50 range of 0.0026–0.031 μM in rat brain striatal tissue using acetylthiocholine as substrate [1]. In contrast, the structurally optimized thiazole acetamide analog 6d (reported by Sun et al., 2016) exhibits an AChE IC50 of 3.14 ± 0.16 μM under similar in vitro conditions, representing a ~100- to 1,200-fold difference in potency between the two scaffolds [2]. Notably, analog 6d achieved a selectivity index (SI) of 2.94 against BuChE, whereas the selectivity profile of the target compound against BuChE has not been reported in the available primary literature.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.0026–0.031 μM (range) |
| Comparator Or Baseline | Thiazole acetamide analog 6d: IC50 = 3.14 ± 0.16 μM |
| Quantified Difference | Target compound is approximately 100- to 1,200-fold more potent than analog 6d |
| Conditions | Target: rat brain striatal AChE, acetylthiocholine substrate [1]; Comparator: human or recombinant AChE (species not explicitly specified in abstract), similar substrate [2] |
Why This Matters
For CNS drug discovery programs targeting AChE inhibition, the low-micromolar to sub-nanomolar potency of this compound provides a substantially more active starting scaffold than the structurally characterized analog series, potentially reducing the synthetic optimization burden required to achieve therapeutically relevant potency.
- [1] ChEMBL Database. CHEMBL636453 (ChEMBL_29079). Compound evaluated in vitro in rats for the inhibition of brain (striatal) acetylcholinesterase (AChEI) using acetylthiocholine as substrate; IC50 = 0.0026–0.031 μM. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50030028. View Source
- [2] Sun ZQ, Tu LX, Zhuo FJ, Liu SX. Design and discovery of novel thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorg Med Chem Lett. 2016;26(3):747-750. View Source
